molecular formula C13H11F3N2O2 B12457515 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole

Cat. No.: B12457515
M. Wt: 284.23 g/mol
InChI Key: OQGSUJUMLITWKR-UHFFFAOYSA-N
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Description

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a benzo[b][1,4]dioxepin moiety at position 2. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the benzo[b][1,4]dioxepin group introduces a seven-membered oxygen-containing fused ring system. The trifluoromethyl (-CF₃) substituent is known to enhance metabolic stability, lipophilicity, and electron-withdrawing effects, which are critical for biological activity in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(trifluoromethyl)-1H-pyrazole

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)12-7-9(17-18-12)8-2-3-10-11(6-8)20-5-1-4-19-10/h2-3,6-7H,1,4-5H2,(H,17,18)

InChI Key

OQGSUJUMLITWKR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NNC(=C3)C(F)(F)F)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to other pyrazole-based derivatives and heterocyclic systems documented in the literature. Key analogs include:

Pyrazole Derivatives with Trifluoromethyl Substituents

  • Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Structure: Shares a trifluoromethyl group on the pyrazole ring but includes a sulfinyl group and an aromatic phenyl substituent. Activity: A broad-spectrum insecticide targeting GABA receptors. The -CF₃ group enhances binding affinity and persistence in biological systems . Comparison: Unlike the target compound, fipronil’s sulfinyl group and dichlorophenyl moiety contribute to its distinct mode of action and environmental stability.
  • Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile): Structure: Similar to fipronil but with an ethylsulfinyl group instead of trifluoromethylsulfinyl. Activity: Exhibits insecticidal properties with reduced mammalian toxicity compared to fipronil . Comparison: The target compound’s benzo[b][1,4]dioxepin group may offer improved solubility over ethiprole’s rigid dichlorophenyl system.

Heterocyclic Systems with Fused Oxygen/Nitrogen Rings

  • Compound 4h (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Structure: Contains a benzo[b][1,4]oxazepin ring fused to a pyrazole and coumarin system.
  • European Patent Compound (1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione) :

    • Structure : Integrates a benzo[b][1,4]oxazin ring with a triazinane-dione core.
    • Activity : Likely developed as a herbicide or fungicide, leveraging the triazinane moiety’s bioactivity .
    • Comparison : The triazinane-dione system introduces additional hydrogen-bonding sites, contrasting with the target compound’s simpler pyrazole framework.

Structural and Functional Analysis

Key Structural Features Influencing Activity

Feature Target Compound Fipronil Compound 4h
Core Heterocycle Pyrazole Pyrazole Pyrazole + Tetrazole
Substituents -CF₃, Benzo[b][1,4]dioxepin -CF₃, -SOCH₂CF₃, Cl Coumarin, Benzo[b][1,4]oxazepin
Electronic Effects Electron-withdrawing (-CF₃) Strongly electron-withdrawing Electron-donating (coumarin)
Bioactivity Hypothesized insecticidal/antifungal GABA receptor antagonist Fluorescent/protease inhibition

Hypothesized Advantages of the Target Compound

  • Enhanced Solubility : The benzo[b][1,4]dioxepin ring’s oxygen atoms may improve water solubility compared to purely aromatic systems like fipronil’s dichlorophenyl group.

Biological Activity

The compound 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a novel pyrazole derivative known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H10F3N1O2C_{13}H_{10}F_3N_1O_2 with a molecular weight of approximately 285.22 g/mol. The presence of the trifluoromethyl group is significant for its biological activity, enhancing lipophilicity and potentially altering the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing trifluoromethyl groups. The compound has been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Antibacterial Efficacy :
    • The compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin in biofilm eradication studies .
    • Minimum inhibitory concentrations (MIC) were determined for various strains, indicating effective growth inhibition.
  • Mechanism of Action :
    • Investigations into the mode of action revealed that the compound inhibits macromolecular synthesis in bacteria, suggesting broad-spectrum antibacterial effects .
  • Selectivity and Toxicity :
    • In vitro studies showed low toxicity to human embryonic kidney cells with a selectivity factor greater than 20, indicating a favorable therapeutic index .

Comparative Biological Activity

The following table summarizes the antimicrobial activity of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole compared to other known compounds:

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazoleMRSA50High
VancomycinMRSA100Moderate
Trifluoromethyl Pyrazole DerivativeE. coli200Low
ChloramphenicolS. aureus25High

Study 1: Efficacy Against Biofilms

In a controlled study, the compound was tested for its ability to disrupt biofilms formed by clinical isolates of MRSA. Results indicated that it not only prevented biofilm formation but also effectively eradicated preformed biofilms at concentrations significantly lower than those required for standard antibiotics .

Study 2: In Vivo Assessment

An in vivo assessment using animal models demonstrated that administration of this pyrazole derivative resulted in reduced bacterial loads in infected tissues compared to untreated controls. This suggests potential for therapeutic applications in treating resistant infections .

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